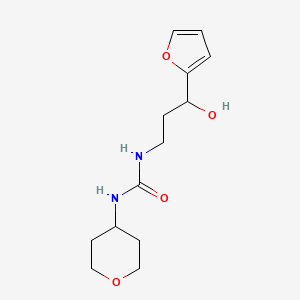

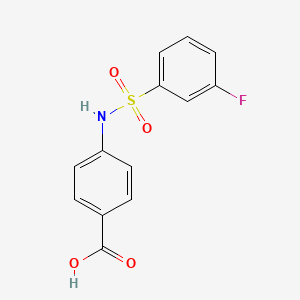

4-((3-Fluorophenyl)sulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((3-Fluorophenyl)sulfonamido)benzoic acid is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antimicrobial and antiproliferative properties. Sulfonamides typically consist of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups to enhance their activity or modify their properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines or amino acids. In the context of 4-(substituted phenylsulfonamido)benzoic acids, a study demonstrated their synthesis through a fly-ash:H3PO3 nano catalyst-catalyzed condensation of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid under ultrasound irradiation conditions, achieving yields of over 90% . Another relevant synthesis is the preparation of (3R)-3-(4-fluorophenylsulfonamido)-1, 2, 3, 4-tetrahydro-9-[4-3H]carbazolepropanoic acid, which involved catalytic reduction and esterification steps .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be studied using various spectroscopic techniques. Quantum mechanical calculations and spectroscopic investigations, including FT-IR, FT-Raman, and UV, have been employed to determine the molecular structural parameters and vibrational frequencies of related sulfonamide compounds . X-ray diffraction has also been used to characterize the crystal structure of sulfonamide derivatives, providing insights into their geometry and intermolecular interactions .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. They can form complexes with metals, as seen in the synthesis of a tri-n-butyltin(IV) complex of a nitrophenylsulfonamido benzoic acid derivative . The reactivity of sulfonamides towards electrophilic and nucleophilic attack can be predicted by mapping the molecular electrostatic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties can be characterized by physical constants, analytical data, and spectroscopic data . The antimicrobial activities of sulfonamides are often assessed using methods like the Bauer-Kirby disc diffusion method, and their potency can be quantified by determining the minimum inhibitory concentration (MIC) . Additionally, the interaction of sulfonamides with enzymes such as carbonic anhydrase can be studied to evaluate their inhibitory effects .

Applications De Recherche Scientifique

Synthesis and Characterization

- Some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized using ultrasound irradiation conditions and characterized by spectroscopic data. This includes the study of antimicrobial activities of all sulfonamides (Dineshkumar & Thirunarayanan, 2019).

- Research on the synthesis of sulfonamide and sulfonate derivatives under eco-friendly conditions reports methods that could be relevant for 4-((3-Fluorophenyl)sulfonamido)benzoic acid (Almarhoon et al., 2019).

Antimicrobial Activity

- Novel 2-(substituted sulfonamido) benzoic acid derivatives were tested for antibacterial activity, suggesting potential applications for similar compounds (Saravanan et al., 2013).

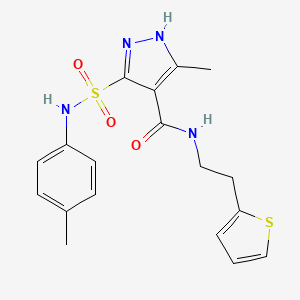

- A study on benzene sulfonamide pyrazole oxadiazole derivatives, including antimicrobial and antitubercular activity, may provide insights relevant to 4-((3-Fluorophenyl)sulfonamido)benzoic acid (Shingare et al., 2022).

Chemical and Physical Properties

- The structural and conformational analysis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide may offer insights into similar compounds, including 4-((3-Fluorophenyl)sulfonamido)benzoic acid (Deng et al., 2021).

- Research on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including their potential light harvesting properties, could be relevant (Mary et al., 2019).

Applications in Drug Development

- Benzamide-4-sulfonamides have been investigated as inhibitors of human carbonic anhydrase, an enzyme relevant in various biological processes (Abdoli et al., 2018).

Material Science Applications

- Research on poly(arylene ether sulfone)s with sulfonated side chains might offer insights into applications of sulfonamide compounds in material sciences (Kim et al., 2008).

Catalysis and Chemical Transformations

- Studies on Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives could be relevant for chemical transformations involving 4-((3-Fluorophenyl)sulfonamido)benzoic acid (Li et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-10-2-1-3-12(8-10)20(18,19)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVQQBOZCMYFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)

![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)

![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)

![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)

![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)